3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

Description

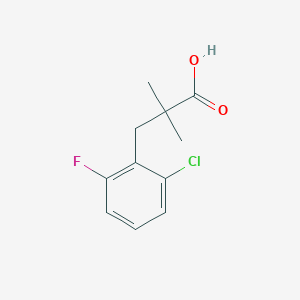

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is a halogenated aromatic carboxylic acid characterized by a 2-chloro-6-fluorophenyl group attached to a 2,2-dimethylpropanoic acid moiety. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol (calculated based on structural analogs). The compound features a rigid aromatic ring substituted with electron-withdrawing chlorine and fluorine atoms, combined with sterically bulky methyl groups on the propanoic acid chain. This structural combination influences its physicochemical properties, such as solubility, lipophilicity, and reactivity, making it a candidate for applications in medicinal chemistry or agrochemical research.

The IUPAC name, this compound, reflects the substitution pattern on the phenyl ring and the branched alkyl chain. Its SMILES notation is OC(=O)C(C)(C)C1=C(F)C=CC=C1Cl, highlighting the carboxylic acid group, dimethyl substitution, and halogenated aromatic system.

Properties

Molecular Formula |

C11H12ClFO2 |

|---|---|

Molecular Weight |

230.66 g/mol |

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)6-7-8(12)4-3-5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |

InChI Key |

SRQSAPWBFCCPKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC=C1Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group onto the phenyl ring.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Compounds

Physicochemical and Functional Comparisons

Steric Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance compared to the linear propanoic acid chain in 3-(2-chloro-6-fluorophenyl)propanoic acid. This reduces rotational freedom and may impact binding affinity in biological systems.

Lipophilicity: The target compound’s logP (estimated 2.8) is higher than the non-methylated analog (logP ~2.1), due to the hydrophobic methyl groups. This increases membrane permeability but may reduce aqueous solubility. The cyano-containing analog has a lower logP (~2.3) owing to the polar -CN group.

Biological Activity: Phenoxypropanoic acids like (±)-2-(2,4-dichlorophenoxy)propanoic acid are known herbicides, acting as auxin mimics. Cyano-substituted derivatives are often intermediates in drug synthesis, leveraging -CN’s electrophilicity for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.